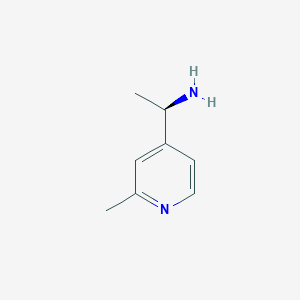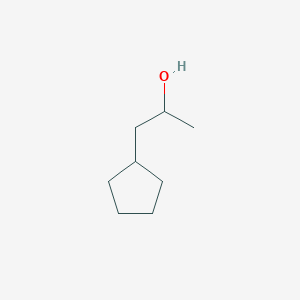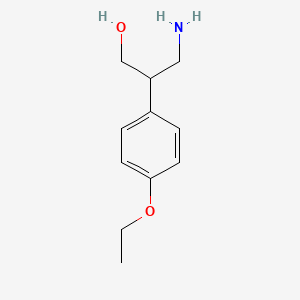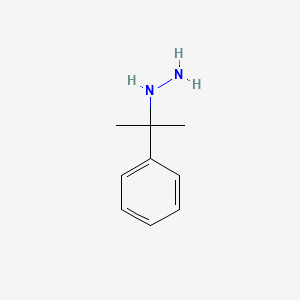
(2-Phenylpropan-2-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylpropan-2-yl)hydrazine: is an organic compound with the molecular formula C₉H₁₄N₂ It is a hydrazine derivative where the hydrazine group is attached to a phenylpropan-2-yl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Phenylpropan-2-yl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylacetone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
- Phenylacetone is mixed with hydrazine hydrate.
- The mixture is heated under reflux conditions.
- The product, this compound, is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Phenylpropan-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of phenylpropan-2-amine.
Substitution: Formation of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Phenylpropan-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (2-Phenylpropan-2-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrazone derivatives with carbonyl-containing compounds, which can then undergo further chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: A precursor in the synthesis of (2-Phenylpropan-2-yl)hydrazine.
2-Phenyl-2-propanol: A related compound with a hydroxyl group instead of a hydrazine group.
Comparison:
Phenylacetone: Unlike this compound, phenylacetone is primarily used as a precursor in the synthesis of various compounds, including amphetamines.
2-Phenyl-2-propanol: This compound is used in organic synthesis and as an intermediate in the production of agrochemicals and pharmaceuticals. It differs from this compound in its functional group and reactivity.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-phenylpropan-2-ylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,11H,10H2,1-2H3 |
InChI-Schlüssel |
LNLOTGYMEDGQND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
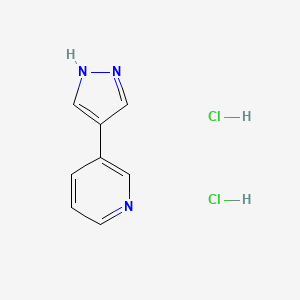
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
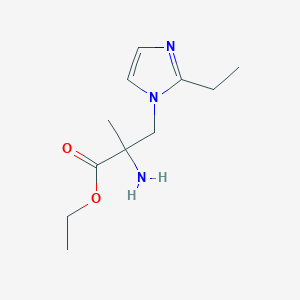
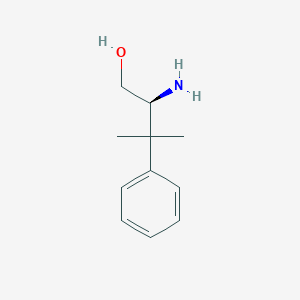


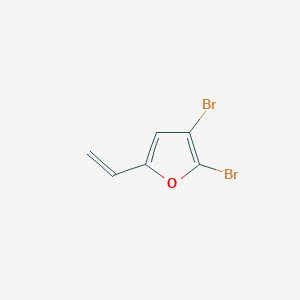
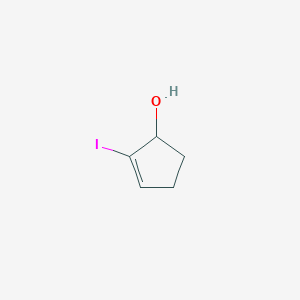
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
